molecular formula C17H13ClN2OS2 B2503219 3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477855-78-0

3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2503219
CAS No.: 477855-78-0
M. Wt: 360.87
InChI Key: KBQDDSKLZOBRAH-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C17H13ClN2OS2 and its molecular weight is 360.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization

  • The compound has been synthesized and functionalized through various organic reactions, including intramolecular electrophilic cyclization, leading to different derivatives with potential biological activity. For instance, the reaction with halogens and chalcogen tetrahalides has been used to produce linearly fused thiazoloquinazolinium trihalides, among other derivatives (N. Kut, M. Onysko, & V. Lendel, 2020).

Tellurium-containing Compounds Synthesis

  • Research has focused on synthesizing tellurium-containing compounds, a subset of organometallic compounds, due to their wide range of biological activities and importance in forming new carbon-carbon bonds. One method involves the reaction of arylboronic acids with diarylditellurides. The reduction of sodium sulfite with salts of thiazoloquinazolinaryl dichlorotellurides has also been studied, resulting in biologically promising tellurides suitable for further functionalization (D. Kut, M. Kut, M. Onysko, & V. Lendel, 2022).

Chalcogenation and Biological Activity

  • Oxo- and thio-substituted quinazolines, including thiazoloquinazolines, are highlighted for their antioxidant, antimicrobial, and antitumor activities. The electrophilic intramolecular cyclization of N-alkenyl derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one under the action of chalcogen tetrahalides has been studied, showcasing the synthesis of biologically active substances with diverse pharmacological action (D. Kut, М.М. Kut, M. Onysko, I. Balog, & V. Lendel, 2021).

Pharmacological Evaluation

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS2/c18-11-5-7-13(8-6-11)22-9-12-10-23-17-19-15-4-2-1-3-14(15)16(21)20(12)17/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQDDSKLZOBRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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